Validated Analytical Reference Standard for Palbociclib Impurity Profiling
This compound is one of eight process-related impurities of Palbociclib for which a validated reversed-phase HPLC method has been developed, with structural confirmation by MS, NMR, and IR [1]. Unlike uncharacterized commercial impurities that lack method-specific validation, this impurity has a defined chromatographic retention time and has been incorporated into a method that was validated for accuracy, precision, linearity, sensitivity, robustness, and solution stability [1]. In contrast, alternative impurities such as the des-C6-substituted analog (CAS 571189-65-6) and N-oxide degradation products exhibit different retention characteristics requiring separate method optimization .
| Evidence Dimension | Analytical method validation status |
|---|---|
| Target Compound Data | Included in validated 8-impurity HPLC method; characterized by MS, NMR, and IR |
| Comparator Or Baseline | Unvalidated commercial impurities: no method-specific validation data |
| Quantified Difference | Validated vs. unvalidated reference standard status |
| Conditions | Reversed-phase HPLC, Palbociclib impurity profiling |
Why This Matters
Procurement of a validated impurity standard ensures regulatory compliance in ANDA submissions and QC batch release testing, avoiding costly method revalidation.
- [1] Anonymous. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. J AOAC Int. 2016;99(4):908-914. View Source
